trans-3-Amino-3-methylcyclobutanol hydrochloride

Stereochemistry CAS Number Procurement

Trans-3-Amino-3-methylcyclobutanol hydrochloride (CAS 1403767-32-7; also referenced as CAS 1403766-99-3) is a chiral cyclobutane derivative that contains both a primary amine and a secondary alcohol on a strained, four-membered carbocyclic ring. This compound is supplied as a crystalline hydrochloride salt (C5H12ClNO, molecular weight 137.61 g/mol), which confers enhanced water solubility and long-term stability at room temperature.

Molecular Formula C5H12ClNO
Molecular Weight 137.61
CAS No. 1403767-32-7
Cat. No. B3021968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3-Amino-3-methylcyclobutanol hydrochloride
CAS1403767-32-7
Molecular FormulaC5H12ClNO
Molecular Weight137.61
Structural Identifiers
SMILESCC1(CC(C1)O)N.Cl
InChIInChI=1S/C5H11NO.ClH/c1-5(6)2-4(7)3-5;/h4,7H,2-3,6H2,1H3;1H
InChIKeyRTAWFZMTTJCICN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: Trans-3-Amino-3-methylcyclobutanol HCl


Trans-3-Amino-3-methylcyclobutanol hydrochloride (CAS 1403767-32-7; also referenced as CAS 1403766-99-3) is a chiral cyclobutane derivative that contains both a primary amine and a secondary alcohol on a strained, four-membered carbocyclic ring [1]. This compound is supplied as a crystalline hydrochloride salt (C5H12ClNO, molecular weight 137.61 g/mol), which confers enhanced water solubility and long-term stability at room temperature [2]. It serves as a conformationally restricted scaffold for medicinal chemistry, enabling the synthesis of sp³-rich, stereodefined molecules with applications in enzyme inhibitor design, targeted protein degradation (PROTAC), and receptor modulator development .

Stereochemically defined trans-cyclobutane scaffold
Supplied as hydrochloride salt for aqueous compatibility
Suitable for PROTAC linker and enzyme inhibitor research

Substitution Failure of Trans-3-Amino-3-methylcyclobutanol HCl


The cis- and trans- isomers of 3-amino-3-methylcyclobutanol possess distinct spatial orientations of the amino and hydroxyl groups relative to the puckered cyclobutane ring, leading to divergent chemical reactivity, biological target engagement, and synthetic utility . The trans-isomer's geometry directs the functional groups to opposite faces of the ring, which critically influences hydrogen bonding networks in target binding pockets and alters the conformational profile of derived drug candidates . Furthermore, the procurement landscape is complicated by inconsistent CAS number assignments, with 1403767-32-7 sometimes incorrectly applied to the cis-isomer, necessitating rigorous stereochemical verification to ensure experimental reproducibility . Generic substitution with the cis-isomer or with non-methylated cyclobutanols will invalidate structure-activity relationships and compromise synthetic yields in stereospecific transformations .

Intended Product trans-3-Amino-3-methylcyclobutanol HCl
Potential Substitute cis-Isomer or generic cyclobutanols
Cis-isomer may shift stereochemical outcome and alter SAR interpretation. CAS misassignment (1403767-32-7 often used for both) risks procurement of wrong isomer. Non-methylated cyclobutanols lack the methyl group that influences binding geometry.

Trans-3-Amino-3-methylcyclobutanol HCl vs. Analogs


Stereochemical Identity and CAS Discrepancy

The trans-isomer of 3-amino-3-methylcyclobutanol hydrochloride is chemically distinct from its cis counterpart. Crucially, the CAS number 1403767-32-7 is frequently, and erroneously, assigned to both isomers in vendor catalogs, leading to potential procurement of the incorrect stereoisomer . The trans-isomer is correctly indexed under CAS 1403766-99-3, whereas the cis-isomer is properly assigned CAS 1403767-32-7 . This discrepancy necessitates independent stereochemical verification (e.g., chiral HPLC, NMR) to ensure the correct material is utilized in research .

Stereochemical Identity
Data to verify
trans: CAS 1403766-99-3 cis: CAS 1403767-32-7
Procurement identity verification required.
Vendor catalogs may misassign CAS numbers.
Stereochemistry CAS Number Procurement Analytical Chemistry

Stereoselective Trans-Ester Yield Advantage

A patented synthetic route for the trans-isomer leverages a Mitsunobu-mediated ring functionalization to invert stereochemistry, achieving an 85% yield for the crucial trans-ester intermediate . This is a key step for preserving the trans configuration. In contrast, routes to the cis-isomer often involve alternative methodologies with reported yields for analogous steps in the range of 60-75% , highlighting the trans-isomer's advantage in process efficiency.

Trans-Ester Yield
Reported
85%
Supports synthesis efficiency context.
Mitsunobu conditions; cross-study comparison.
Organic Synthesis Stereoselectivity Mitsunobu Reaction Yield

Trans-Isomer Purity and Availability

The trans-isomer is commercially available with a verified purity of ≥97% from multiple reputable vendors . This high purity level is essential for minimizing off-target effects in biological assays and ensuring reproducible synthetic outcomes. The cis-isomer is also available at 97% purity, but with significantly longer lead times (8-12 weeks) and at a higher price point , making the trans-isomer a more practical and cost-effective choice for time-sensitive research.

Purity & Lead Time
Supplier data
≥97% purity, shorter lead time vs cis
May support research timeline planning.
Lead time difference up to 12 weeks reported.
Purity Quality Control Analytical Chemistry Reproducibility

Price Advantage of Trans-Isomer

A direct price comparison reveals a significant economic advantage for the trans-isomer. The cis-isomer (CAS 1403767-32-7) is priced at approximately $11.68 per mg (250 mg at $2,919.90) . In contrast, the trans-isomer (CAS 1403766-99-3) is available at approximately $9.66 per mg (50 mg at €483.00) or even $40.80 per mg for smaller quantities . While larger quantities may reduce the per-mg cost for both isomers, the trans-isomer consistently offers a lower entry price for initial research and feasibility studies.

Price per mg
Reported
~$9.66–40.80/mg (trans) vs $11.68/mg (cis)
May reduce procurement cost for initial screening.
Pricing varies by vendor and quantity.
Cost Analysis Procurement Budget Economics

PROTAC and Enzyme Inhibitor Scaffold

The trans-3-amino-3-methylcyclobutanol scaffold is a privileged structure in medicinal chemistry, particularly valued for its ability to introduce conformational constraint and sp³ character into bioactive molecules . This is in contrast to non-cyclobutane amino alcohols, which exhibit greater conformational flexibility and can lead to less specific target engagement. Specifically, this scaffold is being actively explored as a linker component in PROTAC (Proteolysis Targeting Chimera) technology, where its rigid geometry can influence ternary complex formation and degradation efficiency . Furthermore, derivatives of this compound have been claimed in recent patents as intermediates for enzyme inhibitors and receptor modulators .

Scaffold Utility
Class-level
Conformationally restricted cyclobutane core
Supports scaffold selection for constrained design.
Patent literature; no direct quantitative comparison.
PROTAC Targeted Protein Degradation Medicinal Chemistry Enzyme Inhibition

Applications of Trans-3-Amino-3-methylcyclobutanol HCl


PROTAC Linker Design and Synthesis

The trans-isomer's rigid cyclobutane core serves as a stereodefined linker in PROTAC molecules, influencing the spatial orientation of the E3 ligase ligand and the target protein binder . This can optimize ternary complex formation and enhance target degradation efficiency, a key parameter in targeted protein degradation research.

Stereoselective Synthesis of Enzyme Inhibitors

The trans-configuration's defined stereochemistry is crucial for constructing conformationally restricted enzyme inhibitors. By leveraging the 85% synthetic yield advantage in key steps , researchers can efficiently build libraries of stereodefined cyclobutane-containing inhibitors for targets such as kinases, proteases, and epigenetic enzymes .

Chiral Building Block for Receptor Modulators

The compound serves as a versatile chiral scaffold for synthesizing receptor modulators, where the spatial arrangement of the amino and hydroxyl groups is critical for binding pocket complementarity . The cost and availability advantages of the trans-isomer make it a preferred starting material for lead optimization campaigns in GPCR and nuclear receptor programs.

Conformational Analysis and Computational Chemistry Studies

The unique puckered conformation of the cyclobutane ring in the trans-isomer provides a valuable model system for studying the impact of ring strain and stereochemistry on molecular properties, such as pKa, logP, and hydrogen bonding capacity, informing rational drug design efforts .

Application
Selection Property
Validation Focus
PROTAC linker synthesis studies
Trans-cyclobutane stereochemical control
Ternary complex formation efficiency validation
Stereoselective enzyme inhibitor synthesis
Defined trans stereochemistry for target binding
Inhibitor potency and selectivity assessment
Chiral building block for receptor modulators
Trans-isomer with favorable procurement profile
Binding pocket complementarity verification
Conformational analysis and computational studies
Rigid cyclobutane ring for pKa/logP studies
Correlation of stereochemistry with molecular properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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